N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide
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Overview
Description
RBM2-1B is a dual inhibitor of dihydroceramide desaturase (dhCerDS) and acid ceramidase (ACDase).
Scientific Research Applications
Luminescent Properties and White Light Emission
Benzothiazole derivatives, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide, and N-[4-(benzothiazol-2-yl)phenyl]-octanamide, demonstrate unique luminescent properties. Their absorption maxima and diverse emission regions contribute to the fabrication of white-light emitting devices. These compounds are particularly relevant in the creation of white light emission by combining blue-violet, green, and orange emissions in a polymer matrix, offering applications in lighting and display technologies (Lu et al., 2017).
Sphingolipid Metabolism and Cell Fate
Analogues of N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) have been investigated for their effects on dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism. The structure-activity relationship of these compounds reveals their potential in influencing cell viability and inducing apoptosis, thereby highlighting their significance in the field of therapeutic research (Triola et al., 2003).
Selectivity in Flotation Separation
Amide-hydroxamic acid surfactants such as N-((hydroxyamino)-alkyl) alkylamides exhibit selectivity in the flotation separation of minerals like scheelite from calcite. The properties of these surfactants, including hydrophobicity and the ability to form surface complexes, make them effective in mineral processing and separation technologies (Lanqing et al., 2016).
properties
Product Name |
N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide |
---|---|
Molecular Formula |
C25H49NO2S |
Molecular Weight |
427.73 |
IUPAC Name |
(R,E)-N-(1-hydroxy-4-(tridecylthio)but-3-en-2-yl)octanamide |
InChI |
InChI=1S/C25H49NO2S/c1-3-5-7-9-10-11-12-13-14-16-18-21-29-22-20-24(23-27)26-25(28)19-17-15-8-6-4-2/h20,22,24,27H,3-19,21,23H2,1-2H3,(H,26,28)/b22-20+/t24-/m1/s1 |
InChI Key |
NYZFADNSXWSJDZ-PPEFQKSUSA-N |
SMILES |
CCCCCCCC(N[C@H](/C=C/SCCCCCCCCCCCCC)CO)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RBM21B; RBM2 1B; RBM2-1B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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